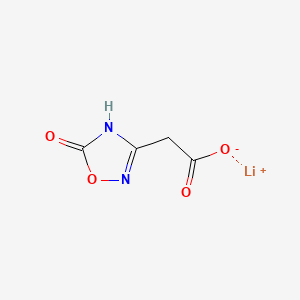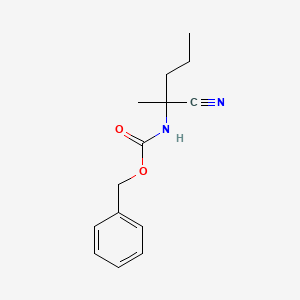
Benzyl (2-cyanopentan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(1-cyano-1-methylbutyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is known for its unique chemical structure, which includes a benzyl group, a cyano group, and a carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
Benzyl N-(1-cyano-1-methylbutyl)carbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with N-(1-cyano-1-methylbutyl)amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of benzyl N-(1-cyano-1-methylbutyl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
化学反応の分析
Types of Reactions
Benzyl N-(1-cyano-1-methylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl N-(1-cyano-1-methylbutyl)carbamate oxides.
Reduction: Benzyl N-(1-amino-1-methylbutyl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
科学的研究の応用
Benzyl N-(1-cyano-1-methylbutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of benzyl N-(1-cyano-1-methylbutyl)carbamate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Benzyl carbamate: Lacks the cyano group, making it less reactive in certain chemical reactions.
N-(1-cyano-1-methylbutyl)carbamate: Lacks the benzyl group, affecting its lipophilicity and membrane penetration.
Methyl N-(1-cyano-1-methylbutyl)carbamate: Has a methyl group instead of a benzyl group, altering its chemical properties and reactivity.
Uniqueness
Benzyl N-(1-cyano-1-methylbutyl)carbamate is unique due to its combination of a benzyl group, a cyano group, and a carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C14H18N2O2 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC名 |
benzyl N-(2-cyanopentan-2-yl)carbamate |
InChI |
InChI=1S/C14H18N2O2/c1-3-9-14(2,11-15)16-13(17)18-10-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17) |
InChIキー |
KNFHJRPOWOMBEC-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C#N)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}acetate](/img/structure/B13484070.png)
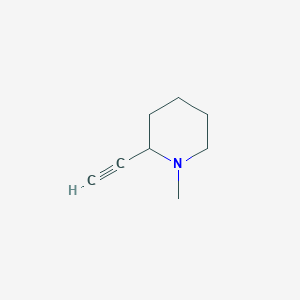
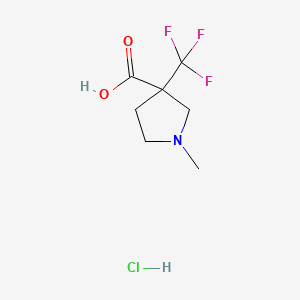
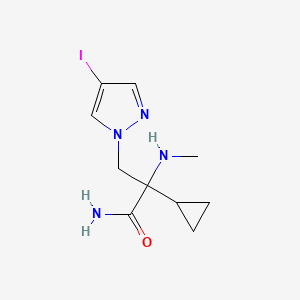

![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)
![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)



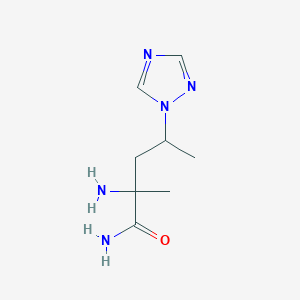
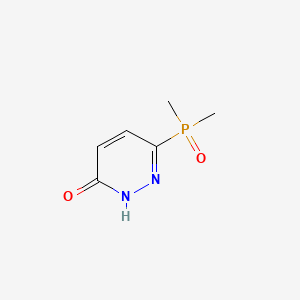
![rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13484134.png)
